molecular formula C22H27N3O4 B2973613 4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105210-06-7

4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2973613
CAS RN: 1105210-06-7
M. Wt: 397.475
InChI Key: KZWXIJHQJPRVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies.

Mode of Action

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide acts as an irreversible inhibitor of BTK . It binds to the active site of the enzyme, blocking its activity. This inhibition prevents the downstream signaling of the B cell receptor pathway, leading to reduced B cell activity and proliferation.

Biochemical Pathways

The compound’s action primarily affects the B cell receptor signaling pathway . By inhibiting BTK, it disrupts the activation of downstream targets such as PLCγ2, leading to a decrease in calcium release, protein kinase C activation, and ultimately, a reduction in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response.

Result of Action

The inhibition of BTK by 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide leads to a decrease in B cell activity and proliferation . This can result in a reduction of antibody production, potentially beneficial in conditions characterized by overactive B cells or autoantibody production.

properties

IUPAC Name

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)17-7-5-15(6-8-17)19(26)23-18-13-16(14-24(4)21(18)28)20(27)25-9-11-29-12-10-25/h5-8,13-14H,9-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWXIJHQJPRVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

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